2-(3-Oxo-2,3-dihydropyridazin-4-yl)acetic acid
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Overview
Description
2-(3-Oxo-2,3-dihydropyridazin-4-yl)acetic acid is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.125. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- The compound has been used in the synthesis of various chemical derivatives, such as Thiazolidin-4-ones, indicating its utility in creating new molecular structures with potential antibacterial activity. This was demonstrated through the synthesis of N-(2-aryl-4-oxothiazolidin-3-yl)-2-(4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides (Čačić et al., 2009).
Anticancer and Antioxidant Potential
- Research has focused on synthesizing new derivatives with potential antioxidant activity. For instance, 3(2h)-one pyridazinone derivatives were synthesized and demonstrated potent antioxidant properties, which could be beneficial in anticancer research (Mehvish & Kumar, 2022).
Antibacterial Applications
- Synthesized compounds using derivatives of 2-(3-Oxo-2,3-dihydropyridazin-4-yl)acetic acid have shown promising antibacterial activities. For example, 1,4-Benzoxazine analogues demonstrated significant activity against various bacterial strains, indicating the compound's potential in developing new antibacterial agents (Kadian, Maste, & Bhat, 2012).
Molecular Docking and Computational Studies
- The compound and its derivatives have been used in molecular docking studies to understand their potential interaction with biological targets. This includes research on α-aminophosphonates based on quinazolinone moieties as potential anticancer agents, where molecular modeling played a crucial role in understanding their interaction with cancer cell lines (Awad et al., 2018).
Novel Synthetic Routes and Ring Systems
- Research has also explored novel synthetic routes and ring systems using this compound. For example, the thermolysis of certain derivatives provided a new synthetic route to pyrrolo[2,3-c]pyridazines, highlighting the compound's utility in synthesizing complex ring systems (Maeba & Castle, 1979).
Conformational Analysis
- The compound has been subject to conformational analysis in studies, such as those on beta-pseudopeptide foldamers, which are relevant in understanding molecular structures and their potential applications in biological systems (Luppi et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-(6-oxo-1H-pyridazin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5(10)3-4-1-2-7-8-6(4)11/h1-2H,3H2,(H,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPIDZDJXAGATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.